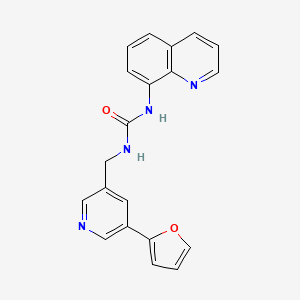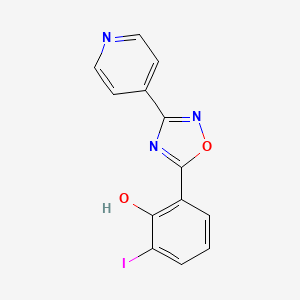![molecular formula C12H6BrClN2S B2782659 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine CAS No. 2378506-57-9](/img/structure/B2782659.png)
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine” is also known as ABT-702 dihydrochloride . It is a potent non-nucleoside adenosine kinase inhibitor . The empirical formula is C22H19BrN6O · 2HCl and it has a molecular weight of 536.25 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, can be achieved through a green synthetic route . This involves a one-pot multicomponent synthesis using magnetized deionized water (MDW) as a green solvent under catalyst-free conditions . The reactions are carried out in a short period of time and the products are obtained in high-to-excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” is well-characterized using spectral and elemental analyses . The compound is insoluble in water but soluble in DMSO at 24 mg/mL .Physical And Chemical Properties Analysis
The compound “this compound” has a melting point of 227-245 °C . It is insoluble in water but soluble in DMSO at 24 mg/mL .作用機序
Target of Action
The primary target of 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is adenosine kinase (AK) . Adenosine kinase is an enzyme that plays a crucial role in the regulation of adenosine concentrations in the body, which are important for various physiological processes .
Mode of Action
This compound acts as an adenosine kinase inhibitor . By inhibiting the activity of adenosine kinase, it increases the concentration of extracellular adenosine . This increase in adenosine can then interact with adenosine receptors, leading to various downstream effects .
Biochemical Pathways
The inhibition of adenosine kinase leads to an increase in extracellular adenosine concentrations . Adenosine can interact with four types of G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3 . The interaction of adenosine with these receptors can lead to various downstream effects, depending on the receptor subtype and the cell type .
Pharmacokinetics
The compound is soluble in dmso , which could potentially influence its absorption and distribution in the body.
Result of Action
The increase in extracellular adenosine concentrations resulting from the inhibition of adenosine kinase by this compound can lead to various effects. For instance, adenosine is known to be an inhibitory neuromodulator that can increase nociceptive thresholds in response to noxious stimulation . Therefore, the compound may have potential as an analgesic and anti-inflammatory agent .
実験室実験の利点と制限
One of the main advantages of using 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine in lab experiments is its potential applications in the development of new drugs. This compound has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability.
将来の方向性
There are several future directions for the research on 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine. One of the future directions is to explore the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and infections. Another future direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its biological activities. Additionally, future research could focus on developing new synthetic methods for the production of this compound that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial activities. Although the mechanism of action of this compound is not fully understood, several studies have suggested that it may exert its biological activities through the inhibition of various enzymes and signaling pathways. Future research could focus on exploring the potential applications of this compound in the treatment of various diseases, investigating its mechanism of action in more detail, and developing new synthetic methods for its production.
合成法
The synthesis of 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine involves the reaction of 3-bromoaniline with 2,4-dichlorothieno[2,3-d]pyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures. The resulting product is then purified using column chromatography to obtain the desired compound.
科学的研究の応用
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial activities. Due to its potential applications in the field of medicinal chemistry, several studies have been conducted to explore the biological activities of this compound. For instance, a study conducted by Zhang et al. (2019) found that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-(3-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGGFQCUOTJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC3=C2C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2782579.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2782580.png)
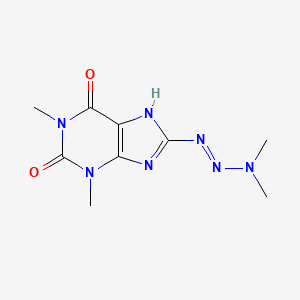
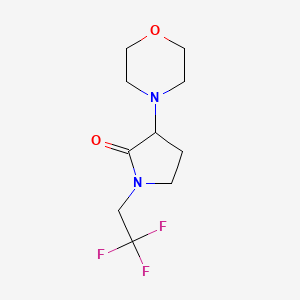
![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)
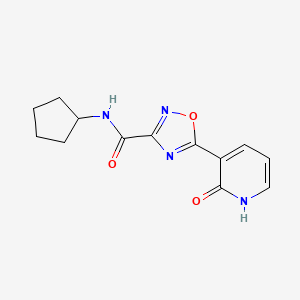
![tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate](/img/structure/B2782588.png)


![2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2782592.png)
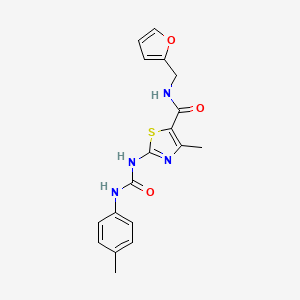
![1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2782596.png)
